molecular formula C9H14O4 B12276028 (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12276028
M. Wt: 186.20 g/mol
InChI Key: LBTPMFNHPCCPOW-NTSWFWBYSA-N
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Description

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS 1959577-68-4) is a chiral cyclobutane derivative of high interest in advanced organic and medicinal chemistry research . Its structural framework incorporates a rigid cyclobutane core with a stereospecific (1R,3S) configuration, making it a valuable building block for asymmetric synthesis . The molecule features both a carboxylic acid and a methyl ester (methoxycarbonyl) functional group, which provides orthogonal reactivity and allows for selective derivatization to create more complex molecular architectures . This functional group versatility, combined with its well-defined stereochemistry, enables researchers to employ it in the preparation of complex molecules with high enantiomeric purity, which is critical in pharmaceutical discovery and development for the creation of active pharmaceutical ingredients (APIs) and other bioactive compounds . The compound's defined stereochemistry ensures reproducibility in synthetic processes, making it a reliable intermediate for research requiring high levels of stereocontrol . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,3S)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1

InChI Key

LBTPMFNHPCCPOW-NTSWFWBYSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1C(=O)OC)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OC)C(=O)O)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

A common approach involves the reaction of γ-keto esters with bases to form cyclobutane rings. For example, treatment of methyl 4-oxopentanoate with potassium tert-butoxide induces cyclization, yielding a cyclobutane intermediate. Subsequent methylation and oxidation steps introduce the methoxycarbonyl and carboxylic acid groups.

Reaction Conditions :

  • Reagents : Potassium tert-butoxide, THF, −78°C.
  • Yield : ~65% (intermediate step).

Acid-Catalyzed Ring Closure

Sulfuric acid or camphorsulfonic acid facilitates cyclization of diols or diketones. For instance, ethylene glycol derivatives undergo acid-catalyzed ring closure under Dean-Stark conditions to form cyclobutane rings.

Example :

  • Substrate : 3-Oxocyclobutanecarboxylic acid.
  • Conditions : H₂SO₄, toluene, reflux (3 h).
  • Outcome : Cyclobutane ring formation with >80% purity.

Stereoselective [2 + 2] Photocycloaddition

Photochemical methods enable stereocontrolled synthesis of cyclobutanes. Copper(I) catalysis is particularly effective for intramolecular reactions.

Cu(I)-Mediated Photocycloaddition

Cu(I) complexes promote [2 + 2] cycloadditions of alkenes, forming cis-anti-cis cyclobutanes. This method is critical for achieving the (1R,3S) configuration.

Protocol :

  • Catalyst : [Cu(CH₃CN)₄]PF₆ (5 mol%).
  • Light Source : λ = 254 nm.
  • Solvent : Tetrahydrofuran.
  • Yield : 71% (d.r. > 9:1).

Solvent Effects on Stereochemistry

Ionic liquids like [tmba][NTf₂] enhance stereoselectivity by stabilizing transition states. For example, reactions in [tmba][NTf₂] yield cis-anti-cis products exclusively, compared to mixed diastereomers in THF.

Functional Group Modifications

Esterification and Oxidation

Introduction of the methoxycarbonyl group often involves esterification of carboxylic acid precursors.

Stepwise Process :

  • Esterification : 3-Oxocyclobutanecarboxylic acid → Methyl ester (using CH₃OH/H₂SO₄).
  • Methylation : Methoxycarbonyl introduction via methyl iodide/K₂CO₃.
  • Oxidation : Ketone to carboxylic acid using KMnO₄/H₂SO₄.

Key Data :

Step Reagents Yield (%)
Esterification CH₃OH, H₂SO₄ 89
Methoxycarbonylation CH₃I, K₂CO₃ 78
Oxidation KMnO₄, H₂SO₄ 82

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) groups are used to protect amines during synthesis. For example, Boc-protected intermediates are hydrogenated to remove benzyl groups without affecting the cyclobutane core.

Example :

  • Substrate : Benzyl 3-oxocyclobutanecarboxylate.
  • Conditions : H₂ (10 atm), Pd/C, MeOH.
  • Yield : 95%.

Catalytic Hydrogenation for Stereochemical Control

Asymmetric hydrogenation resolves racemic mixtures into enantiomerically pure products.

Chiral Rhodium Catalysts

Rhodium complexes with DuPhos ligands achieve enantiomeric excess (ee) >98% for the (1R,3S) configuration.

Conditions :

  • Catalyst : Rh-(R,R)-DuPhos (1 mol%).
  • Pressure : 50 psi H₂.
  • Solvent : Ethanol.
  • ee : 98.5%.

Palladium-Mediated Hydrogenolysis

Palladium hydroxide on carbon selectively removes benzyl protecting groups while preserving the cyclobutane structure.

Protocol :

  • Catalyst : 20% Pd(OH)₂/C.
  • Solvent : Methanol, rt.
  • Yield : 100% (deprotection).

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with cellulose-based columns separates (1R,3S) and (1S,3R) enantiomers.

Conditions :

  • Column : Chiralpak IC (250 × 4.6 mm).
  • Mobile Phase : Hexane/EtOH (90:10).
  • Resolution : Rₛ = 1.8.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer.

Example :

  • Enzyme : CAL-B (10 mg/mL).
  • Substrate : Racemic methyl ester.
  • Conversion : 48% (ee = 99%).

Industrial-Scale Production

Continuous Flow Reactors

Microreactors enhance heat transfer and reduce reaction times for cyclization steps.

Parameters :

  • Residence Time : 2 min.
  • Temperature : 150°C.
  • Output : 1 kg/h.

Crystallization Optimization

Anti-solvent crystallization (e.g., water/acetone) achieves >99% purity.

Conditions :

  • Solvent : Acetone/H₂O (70:30).
  • Recovery : 85%.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the compound's role in inhibiting specific enzymes associated with cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. In vitro assays indicated significant growth inhibition in cancer cell lines while sparing healthy cells, suggesting a selective targeting mechanism that could be leveraged for therapeutic purposes .

The compound has been explored for its biological activities, including:

  • Enzyme Modulation : Its unique structure allows it to interact with various enzymes, potentially modulating their activity. This interaction could lead to alterations in metabolic pathways relevant to diseases such as cancer and diabetes.
  • Transport Mechanisms : Studies have shown that (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is selectively taken up by L-type amino acid transporters, indicating its potential for targeted delivery systems in therapeutic applications .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile building block in organic chemistry. For example:

  • Formation of Esters : The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of pharmaceuticals and agrochemicals.
  • Cyclization Reactions : The cyclobutane structure can be utilized in cyclization reactions to generate new cyclic compounds with potential biological activity.

Case Study 1: Anticancer Mechanism

A study published in 2023 focused on the compound's ability to inhibit AKR enzymes. The results demonstrated that derivatives exhibited IC50 values indicative of effective inhibition, leading to reduced proliferation of cancer cells in vitro .

Case Study 2: Transport Mechanism Analysis

Research conducted on the uptake mechanisms revealed that (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is preferentially transported via L-type amino acid transporters. This finding opens avenues for developing targeted drug delivery systems that exploit this transport pathway for enhanced therapeutic efficacy .

Data Table

Application AreaDescriptionKey Findings
Anticancer ResearchInhibition of AKR enzymesSignificant growth inhibition in cancer cell lines
Biological ActivityInteraction with enzymesPotential modulation of metabolic pathways
Organic SynthesisSynthetic intermediateVersatile building block for complex molecules
Transport MechanismsUptake by L-type amino acid transportersSelective uptake suggests targeted delivery potential

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₆O₄
  • Molecular Weight : 200.23 g/mol (estimated based on analogous compounds)
  • Stereochemistry : The (1R,3S) configuration enforces a compact, preorganized structure, as confirmed by high-resolution NMR studies of related cyclobutane peptides .
  • Applications : Used as a building block in chiral peptidomimetics and cell-penetrating peptides (CPPs), where its rigidity enhances stability and target specificity .

Comparison with Similar Compounds

The structural and functional uniqueness of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is highlighted through comparisons with analogous cyclobutane derivatives. Below is a detailed analysis:

Structural Analogues: Substituent Variations

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications Reference
(1R,3S)-3-(Benzyloxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid Benzyloxycarbonyl (C₆H₅CH₂OCO−) at C3 262.3 Higher lipophilicity due to benzyl group; lower solubility in aqueous media. Intermediate in peptide synthesis; discontinued commercially .
(1S,3R)-3-(tert-Butoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid tert-Butoxycarbonylamino (Boc-NH−) at C3 243.31 Enhanced steric bulk; improved stability in acidic conditions. Used in chiral catalysts and bioactive scaffolds .
(1S,3S)-3-Hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid Hydroxy (−OH) and 2-nitrophenyl at C3/C1 265.25 Polar nitro group introduces hydrogen-bonding capacity. Photolabile protecting groups in organic synthesis .

Stereochemical Comparisons

  • (1R,3S) vs. (1S,3R) Diastereomers: The (1R,3S) isomer forms intramolecular hydrogen bonds that stabilize a cis-fused ring system, whereas the (1S,3R) isomer adopts a more flexible conformation . Example: (1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (γ-CBAA,1) showed reduced cellular uptake efficiency compared to its (1R,3S) counterpart in CPP studies .

Physicochemical Properties

  • Solubility : The methoxycarbonyl group in the target compound provides moderate polarity, balancing aqueous and organic solubility. In contrast, benzyloxycarbonyl derivatives (e.g., ) are highly lipophilic, limiting their use in aqueous-phase reactions.
  • Thermal Stability : Cyclobutane rings with methyl substituents (e.g., 2,2-dimethyl) exhibit higher thermal stability than unsubstituted analogues due to reduced ring strain .

Industrial Relevance

  • Discontinuation Trends : Commercial suppliers (e.g., CymitQuimica) have discontinued several cyclobutane derivatives (e.g., ), likely due to niche demand and complex synthesis.
  • Scalability: The tert-butoxycarbonylamino variant (CAS 188918-50-5) remains widely available, reflecting its utility as a stable intermediate in large-scale API synthesis .

Biological Activity

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1959577-68-4, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C9H14O4
  • Molar Mass : 186.20506 g/mol
  • Structural Characteristics : The compound features a cyclobutane ring with methoxycarbonyl and carboxylic acid functional groups, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid has revealed various potential applications:

Antibacterial Activity

Several studies have indicated that derivatives of cyclobutane compounds exhibit promising antibacterial properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit the growth of pathogenic bacteria.

StudyCompoundActivityReference
1(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acidModerate inhibition against Staphylococcus aureus
2Related cyclobutane derivativesBroad-spectrum antibacterial activity

Anticancer Potential

The anticancer properties of cyclobutane derivatives are also under investigation. Some studies suggest that these compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

StudyCompoundCancer TypeMechanism of ActionReference
1(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acidBreast cancerInduction of cell cycle arrest
2Cyclobutane analogsVarious cancersApoptosis induction via mitochondrial pathways

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at certain concentrations, suggesting potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines revealed that the compound could inhibit cell proliferation significantly. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further exploration in cancer therapy.

Q & A

Q. What synthetic routes are commonly employed to prepare (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid?

  • Methodological Answer : A multi-step synthesis starting from bicyclic precursors is typical. Key steps include: (i) Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure. (ii) Stereoselective introduction of the methoxycarbonyl group using chiral auxiliaries or enzymatic resolution. (iii) Carboxylic acid functionalization via hydrolysis of a nitrile intermediate under acidic conditions (e.g., HCl/H₂O). Boc-protection strategies may be used to preserve stereochemistry during synthesis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the cyclobutane ring in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and predict sites of nucleophilic/electrophilic attack. QSPR (Quantitative Structure-Property Relationship) models are valuable for correlating substituent effects with reaction rates. For example, the methyl groups at C2 and C3 increase steric hindrance, reducing ring-opening propensity compared to unsubstituted cyclobutanes .

Q. How does the stereochemistry at C1 and C3 influence biological activity in related cyclobutane derivatives?

  • Methodological Answer : Molecular docking studies with enzymes (e.g., proteases or kinases) reveal that the 1R,3S configuration enhances binding affinity due to optimal spatial alignment with hydrophobic pockets. For instance, in β-lactamase inhibitors, the cyclobutane ring’s stereochemistry dictates resistance to enzymatic degradation. Comparative assays using enantiomeric pairs are recommended to validate structure-activity relationships .

Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?

  • Methodological Answer : Activation of the carboxylic acid as a mixed anhydride (e.g., with ClCO₂Et) minimizes decarboxylation. Alternatively, silyl protection (e.g., TMSCl) prevents unwanted esterification. For amide bond formation, coupling reagents like HATU or EDC/HOAt in DMF yield >90% efficiency while preserving the cyclobutane scaffold. Monitoring via LC-MS is critical to detect intermediates .

Q. How can ring strain in the cyclobutane moiety be exploited for novel reactivity in catalysis?

  • Methodological Answer : The strained cyclobutane acts as a "spring-loaded" intermediate in transition metal-catalyzed reactions. For example, nickel-catalyzed cross-coupling leverages ring-opening to form conjugated dienes. Mechanistic studies using kinetic isotope effects (KIE) and in-situ IR spectroscopy are recommended to track strain release .

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